molecular formula C12H25N B13536138 (4-(Tert-butyl)-1-methylcyclohexyl)methanamine

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine

Cat. No.: B13536138
M. Wt: 183.33 g/mol
InChI Key: MMZOGLDZXDDAHS-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine is an organic compound that belongs to the class of amines It features a cyclohexane ring substituted with a tert-butyl group at the 4-position, a methyl group at the 1-position, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)-1-methylcyclohexyl)methanamine typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions. For example, tert-butyl chloride and methyl iodide can be used as alkylating agents in the presence of a strong base like sodium hydride.

    Amination: The final step involves the introduction of the methanamine group. This can be achieved through a reductive amination reaction using formaldehyde and ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and automated systems can control reaction conditions to optimize efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine position. For example, reacting with alkyl halides can yield N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides (e.g., methyl iodide), strong bases (e.g., sodium hydride)

Major Products

    Oxidation: Oximes, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: N-alkylated derivatives

Scientific Research Applications

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)-1-methylcyclohexyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. For example, it may bind to the active site of an enzyme, blocking substrate access and inhibiting its catalytic function.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Tert-butyl)phenyl)methanamine
  • (4-(Tert-butyl)-2-chlorophenyl)methanamine
  • (4-(Tert-butyl)-4-methoxyphenyl)methanamine

Uniqueness

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability under various conditions.

Biological Activity

(4-(Tert-butyl)-1-methylcyclohexyl)methanamine, also known as a derivative of cyclohexylamines, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests a capacity for various interactions with biological targets, particularly in the realm of receptor binding and enzyme inhibition.

Chemical Structure

The compound features a tert-butyl group attached to a cyclohexylamine moiety, which is known to influence its pharmacological properties. The presence of the bulky tert-butyl group may enhance lipophilicity and alter the compound's interaction with biological membranes.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antiproliferative Activity : Studies have shown that similar compounds with cyclohexyl structures can inhibit cell growth in various cancer cell lines. For instance, analogues of this compound have demonstrated effective inhibition against glioma cell lines, with half-maximal effective concentration (EC50) values indicating potent activity .
  • Kinase Inhibition : Compounds with similar structural characteristics have been tested for their ability to inhibit kinases, which are crucial in regulating cellular functions. The presence of the cyclohexyl group has been linked to enhanced inhibitory effects on specific kinases involved in cancer progression .
  • Receptor Interaction : The structural configuration allows for potential interaction with G protein-coupled receptors (GPCRs), which are vital in numerous signaling pathways. Research into related compounds suggests that modifications in side chains can lead to biased agonism or antagonism at these receptors .

Case Study 1: Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various cyclohexylamine derivatives, including this compound. The results indicated that compounds with larger alkyl groups exhibited increased potency against glioma cells, supporting the hypothesis that structural modifications can significantly impact biological activity. The EC50 values for the most active derivatives were below 4 μM against specific glioma cell lines .

Case Study 2: Kinase Activity

Another study focused on the kinase inhibition profile of related compounds. It was found that certain derivatives showed over 50% inhibition of fms-like tyrosine kinase-3 (FLT3), a validated target for cancer therapy. This suggests that this compound may share similar inhibitory properties, warranting further investigation into its potential as a therapeutic agent .

Research Findings and Data Tables

Study Activity EC50 Values Target
Antiproliferative StudyInhibition of glioma cells< 4 μMU87 and T98 cell lines
Kinase InhibitionFLT3 Inhibition>50% inhibitionFLT3
GPCR InteractionPotential biased agonismNot quantifiedVarious GPCRs

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

(4-tert-butyl-1-methylcyclohexyl)methanamine

InChI

InChI=1S/C12H25N/c1-11(2,3)10-5-7-12(4,9-13)8-6-10/h10H,5-9,13H2,1-4H3

InChI Key

MMZOGLDZXDDAHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)C(C)(C)C)CN

Origin of Product

United States

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